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Compound of Interest

Compound Name: 4-Pentylphenylacetylene-d7

Cat. No.: B15561844 Get Quote

Technical Guide: 4-Pentylphenylacetylene-d7
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Pentylphenylacetylene-d7 is a deuterated form of 4-pentylphenylacetylene. Deuterated

compounds are of significant interest in various scientific fields, including materials science and

pharmaceutical research. The substitution of hydrogen with deuterium can alter the

physicochemical properties of a molecule, which can be advantageous in applications such as

liquid crystal research, where molecular packing and dynamics are crucial. Additionally,

deuterated standards are valuable in analytical chemistry for use as internal standards in mass

spectrometry-based quantification. This guide provides a summary of the currently available

technical information for 4-Pentylphenylacetylene-d7.

Commercial Suppliers
The availability of 4-Pentylphenylacetylene-d7 appears to be limited, with one primary

commercial source identified.
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Supplier Product Name Catalog Number Purity

MedchemExpress

4-

Pentylphenylacetylene

-d7

HY-W016873-d7 >98% (unlabeled)

Physicochemical Properties
Detailed experimental data for 4-Pentylphenylacetylene-d7 is not readily available in the

public domain. The following table summarizes key properties, with some data inferred from the

non-deuterated analogue, 1-Ethynyl-4-pentylbenzene (CAS: 79887-10-8)[1].

Property Value Source

Chemical Name 4-Pentylphenylacetylene-d7 -

Molecular Formula C₁₃H₉D₇ MedchemExpress

Molecular Weight 179.31 g/mol MedchemExpress

CAS Number (unlabeled) 79887-10-8 [1]

Appearance
Likely a liquid or low-melting

solid
Inferred

Solubility
Soluble in organic solvents like

chloroform, THF
Inferred

Experimental Protocols
Specific, validated experimental protocols for the synthesis of 4-Pentylphenylacetylene-d7
are not published in peer-reviewed literature. However, a general approach for the synthesis of

deuterated phenylacetylenes can be proposed based on established synthetic methodologies.

The following is a representative, non-validated workflow.

Generalized Synthetic Workflow for Deuterated Phenylacetylenes
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1-Bromo-4-pentylbenzene

Sonogashira Coupling
(TMS-acetylene, Pd catalyst, CuI)
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Deprotection
(K2CO3, MeOH)

4-Pentylphenylacetylene

Deuteration
(e.g., with D2O and a base catalyst)

4-Pentylphenylacetylene-d7

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 4-Pentylphenylacetylene-d7.

Methodology:

Sonogashira Coupling: 1-Bromo-4-pentylbenzene would be coupled with a protected

acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a

copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
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Deprotection: The resulting (4-pentylphenyl)trimethylsilylacetylene would then be

deprotected, typically using a mild base like potassium carbonate in methanol, to yield 4-

pentylphenylacetylene.

Deuteration: The terminal alkyne proton is acidic and can be exchanged for deuterium. This

can be achieved by treating the 4-pentylphenylacetylene with a deuterium source, such as

deuterium oxide (D₂O), in the presence of a base catalyst. To achieve deuteration on the

pentyl chain, starting materials with a deuterated pentyl group would be required, which

would involve a more complex multi-step synthesis.

Potential Applications
While specific research applications for 4-Pentylphenylacetylene-d7 are not widely

documented, its structure suggests a primary application in the field of liquid crystals.

Phenylacetylene derivatives are known to be components of liquid crystal mixtures[2][3]. The

rigid rod-like structure of the 4-pentylphenylacetylene core is a common motif in liquid

crystalline molecules.

The deuteration of the molecule could serve several purposes in this context:

Probing Molecular Dynamics: Deuterium has a different nuclear spin and magnetic moment

than hydrogen, making it a useful probe in techniques like deuterium nuclear magnetic

resonance (²H-NMR) spectroscopy to study the orientation and dynamics of molecules within

a liquid crystal phase.

Altering Phase Behavior: The subtle changes in intermolecular interactions due to

deuteration can influence the transition temperatures and stability of different liquid crystal

phases.

There is currently no evidence to suggest that 4-Pentylphenylacetylene-d7 is involved in any

biological signaling pathways. Its application is likely confined to materials science and

analytical chemistry.

Conclusion
4-Pentylphenylacetylene-d7 is a specialized chemical with limited commercial availability and

published data. Its primary utility is likely as a research tool in the field of liquid crystals, where
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its deuterated nature can be exploited to study molecular dynamics and phase behavior.

Further research and publication of its specific properties and applications would be beneficial

to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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